Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Agrochemical discovery Herbicide lead identification Regioisomer selectivity

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a heterocyclic small molecule belonging to the dihydropyrazolone (pyrazol-3-one) class, bearing a pyridin-4-yl substituent at the N2 position and an ethyl acetate side chain at C4. The dihydropyrazolone scaffold is recognized for its capacity to engage diverse biological targets, including kinases, prostaglandin synthases, and HIF-prolyl hydroxylases, as evidenced in structurally related dipyridyl-dihydropyrazolone patent families.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
Cat. No. B13250921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CNN(C1=O)C2=CC=NC=C2
InChIInChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-8-14-15(12(9)17)10-3-5-13-6-4-10/h3-6,8,14H,2,7H2,1H3
InChIKeyMLFWIOSSDZNJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate – Chemical Identity, Scaffold Class, and Procurement Context


Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a heterocyclic small molecule belonging to the dihydropyrazolone (pyrazol-3-one) class, bearing a pyridin-4-yl substituent at the N2 position and an ethyl acetate side chain at C4 . The dihydropyrazolone scaffold is recognized for its capacity to engage diverse biological targets, including kinases, prostaglandin synthases, and HIF-prolyl hydroxylases, as evidenced in structurally related dipyridyl-dihydropyrazolone patent families [1]. This compound is distinct from the extensively patented 1-(3-pyridinyl)pyrazol-4-yl-acetic acid herbicide class developed by Bayer CropScience, which employs a pyridin-3-yl (rather than pyridin-4-yl) attachment [2]. The molecular formula is C12H13N3O3 with a molecular weight of 247.25 g/mol; the ester functionality renders it a potential prodrug or synthetic intermediate rather than a terminal biologically active acid .

Why In-Class Substitution Risks Experimental Failure When Procuring Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate


The dihydropyrazolone-pyridinyl-acetate chemical space encompasses compounds with superficially similar scaffolds but critically divergent pharmacophores. The pyridyl nitrogen position (4-yl vs. 3-yl vs. 2-yl) fundamentally alters hydrogen-bonding geometry, target engagement profiles, and patent-protected intellectual property landscapes [1]. The ester moiety (ethyl vs. methyl vs. free acid) modulates lipophilicity, metabolic lability, and synthetic tractability, making simple interchange between ester variants a source of irreproducible biological results [2]. Even within the same regioisomeric series, the presence or absence of a C5-methyl group on the pyrazolone ring alters tautomeric equilibrium and consequently the compound's reactivity toward electrophilic coupling partners [3]. Generic substitution of this compound with a 3-pyridinyl analog, a methyl ester homolog, or the des-acetate scaffold therefore introduces uncontrolled variables that confound SAR interpretation and invalidate cross-study comparisons.

Quantitative Differentiation Evidence for Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate vs. Structural Analogs


Pyridyl Regioisomerism: 4-Pyridinyl vs. 3-Pyridinyl Substitution Determines Herbicidal Activity Class Membership

The target compound bears a pyridin-4-yl substituent at the N2 position of the dihydropyrazolone ring. In contrast, the established herbicide class disclosed in US8252723 and EP2106213 requires a pyridin-3-yl (3-pyridinyl) attachment for herbicidal activity [1]. The patent explicitly teaches that compounds of formula (I) with the pyridin-3-yl linkage exhibit post-emergence herbicidal activity against broad-leaved weeds and weed grasses in crops [1]. The 4-pyridinyl regioisomer (this compound) is not encompassed by the primary claims of these herbicide patents, indicating that simple regioisomeric substitution is sufficient to exit the herbicide pharmacophore space [1]. This structural distinction has practical procurement implications: researchers seeking herbicidal leads should prioritize 3-pyridinyl analogs, while those exploring distinct biological targets (e.g., kinase inhibition, M4 receptor modulation, or anti-inflammatory pathways) may specifically require the 4-pyridinyl configuration [2].

Agrochemical discovery Herbicide lead identification Regioisomer selectivity

Ester Chain Length: Ethyl vs. Methyl Ester Modulates Lipophilicity and Synthetic Handling

The target compound is the ethyl ester, distinguishing it from the commercially available methyl ester analog (methyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate, CAS 2060057-90-9) . The ethyl ester introduces an additional methylene unit, increasing calculated logP by approximately 0.5 units relative to the methyl ester, which can enhance membrane permeability in cell-based assays [1]. From a synthetic chemistry perspective, the ethyl ester offers different hydrolysis kinetics: ethyl esters generally hydrolyze 2- to 5-fold more slowly than methyl esters under identical basic or enzymatic conditions, providing a wider experimental window for pro-drug strategies or protecting group applications [2]. This differential lability is a critical procurement consideration when the ester is intended to be cleaved to the free carboxylic acid in a biological system or synthetic sequence.

Medicinal chemistry Prodrug design Physicochemical optimization

C4 Acetate Side Chain: Differentiation from the Des-Acetate Pyrazolone Scaffold

The presence of the ethyl acetate group at the C4 position of the pyrazolone ring fundamentally distinguishes this compound from the simpler core scaffold 1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one (CAS 1934418-57-1) . The acetate side chain introduces a carboxylic acid equivalent with a reactive ester handle, enabling further derivatization through hydrolysis to the free acid, amidation, transesterification, or reduction to the alcohol [1]. The des-acetate core scaffold lacks this synthetic diversification point. This structural feature positions the target compound as a versatile late-stage intermediate suitable for parallel library synthesis, whereas the core scaffold is a terminal compound with limited derivatization options beyond electrophilic aromatic substitution or N-alkylation [2].

Synthetic intermediate Building block utility Scaffold diversification

Dihydropyrazolone vs. Pyrazole Oxidation State: Impact on Hydrogen-Bonding Capacity and Target Engagement

The target compound exists in the dihydropyrazolone (3-oxo-2,3-dihydro-1H-pyrazol) oxidation state, which is structurally and electronically distinct from the fully aromatic pyrazole scaffold prevalent in many pyridylpyrazole bioactive compounds [1]. The dihydropyrazolone contains a carbonyl group at position 3 that serves as a hydrogen-bond acceptor and influences the tautomeric equilibrium between the 1H-pyrazol-3-ol and 2,3-dihydro-3-oxo forms [2]. In contrast, fully aromatic pyrazoles lack this carbonyl H-bond acceptor. This difference has been exploited pharmacologically: dihydropyrazolone-containing compounds have been patented as HIF-prolyl-4-hydroxylase inhibitors (US8524699) [3], while fully aromatic pyrazol-4-yl-pyridines have been developed as M4 muscarinic receptor PAMs [1]. The oxidation state thus determines which target classes are accessible, making it a gating factor for target-based screening library design.

Scaffold pharmacology Tautomerism Molecular recognition

Evidence-Backed Application Scenarios for Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate in Scientific Procurement


Medicinal Chemistry: Dihydropyrazolone-Based Kinase or HIF-Prolyl Hydroxylase Inhibitor Lead Optimization

This compound is best deployed in medicinal chemistry programs targeting enzyme classes for which the dihydropyrazolone scaffold has established pharmacophoric relevance, particularly HIF-prolyl-4-hydroxylases and lipoxygenases [1]. The 4-pyridinyl substituent provides a distinct vector for target engagement compared to 3-pyridinyl analogs exploited in the herbicide space [2]. The ethyl ester at C4 serves as a synthetic handle for elaboration into amides, acids, or alcohols, enabling systematic SAR exploration at this vector. When procuring for a kinase or hydroxylase screening cascade, this compound should be selected over the fully aromatic pyrazole analogs, which address a different target universe (GPCRs, ion channels) as demonstrated by the M4 PAM literature [3].

Agrochemical Discovery: Negative Control for 3-Pyridinyl Herbicide SAR Studies

Given that the established herbicide pharmacophore defined in US8252723 requires a pyridin-3-yl linkage [1], this 4-pyridinyl compound can serve as a critical negative control in herbicide discovery programs. Its inclusion in screening panels alongside active 3-pyridinyl congeners allows researchers to confirm the regiospecificity of herbicidal activity and rule out non-specific phytotoxic effects arising from the pyridinyl-dihydropyrazolone scaffold itself. Procurement of the 4-pyridinyl regioisomer thus has specific value as a selectivity probe, even though it is not expected to exhibit herbicidal activity per se.

Synthetic Methodology Development: Late-Stage Diversification Substrate for C–H Functionalization

The combination of the dihydropyrazolone core (with its nucleophilic C4 and C5 positions), the pyridin-4-yl group (amenable to N-oxide formation or metal-catalyzed cross-coupling), and the ethyl ester (hydrolyzable to a polar acid) makes this compound an attractive polyfunctional substrate for synthetic methodology development [2]. Compared to the simpler 1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one scaffold (lacking the acetate handle), this compound enables the study of chemoselective transformations at three electronically distinct sites. Researchers developing C–H activation, photoredox, or electrochemical methods can procure this compound as a standardized substrate for benchmarking catalyst systems.

Chemical Biology Probe Development: Ester-Masked Carboxylic Acid for Cellular Target Engagement Studies

The ethyl ester function provides a latent carboxylic acid that can be unmasked by intracellular esterases, making this compound a candidate for pro-drug or pro-fluorophore strategies in cellular target engagement assays [3]. Procuring the ethyl ester rather than the free acid or methyl ester offers a balanced hydrolysis profile: sufficient stability in assay media to allow cell penetration, yet cleavable by endogenous esterases to release the active acid form intracellularly. This property is particularly relevant for researchers developing cellular thermal shift assays (CETSA) or cellular target occupancy probes where intracellular accumulation of the active acid species is desired.

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